molecular formula C16H18O8 B1237185 4-p-Coumaroylquinic acid CAS No. 1108200-72-1

4-p-Coumaroylquinic acid

Cat. No.: B1237185
CAS No.: 1108200-72-1
M. Wt: 338.31 g/mol
InChI Key: XWRHBGVVCOSNKO-OPGYGNEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-p-coumaroylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of 4-coumaric acid with the 4-hydroxy group of (-)-quinic acid. It has a role as a metabolite. It is a cinnamate ester and a cyclitol carboxylic acid. It derives from a (-)-quinic acid and a 4-coumaric acid.

Scientific Research Applications

Characterization in Coffee Beans

4-p-Coumaroylquinic acid is identified in green coffee beans as part of the chlorogenic acids. It is a minor component in comparison to other related compounds. These acids are important for the flavor and potential health benefits of coffee (Clifford et al., 2006).

Antioxidant Activity in Plants

In Tribulus terrestris, a steroidal isomer of di-p-coumaroylquinic acid demonstrates potent antioxidant activity, contributing to the plant's overall beneficial effects (Hammoda et al., 2013).

Bioavailability and Biological Activities

This compound, as a conjugate of p-coumaric acid, shows various biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. However, its high biological activity contrasts with its low absorption rate (Pei et al., 2016).

Synthesis and Interconversion Studies

Research on the synthesis of this compound and its isomers provides insights into its chemical properties and potential applications in pharmaceuticals and nutraceuticals (Ortiz et al., 2017).

Biomarker in Apple Cultivars

Studies have identified this compound as a biomarker in apple cultivars, showing its involvement in the susceptibility of apples to pests like rosy apple aphid. This finding is crucial for agricultural applications and breeding programs (Alonso-Salces et al., 2022).

Isolation from Apple Juice

The compound has been isolated from apple juice, offering potential uses in food science and technology, particularly in understanding the role of polyphenols in health and disease prevention (Will et al., 2007).

Role in Tea Taste Properties

In Keemun black tea, this compound contributes to the astringent taste, providing a basis for understanding sensory qualities and improving tea production processes (Wen et al., 2021).

Analytical Methods for Quantification

Research into analytical methods for quantifying this compound in various matrices is essential for pharmacological and nutritional studies, ensuring accurate measurement and analysis of this compound (Ferreira et al., 2019).

Antioxidant Properties in Plant Extracts

In studies of Osmanthus fragrans flower extracts, this compound is identified as a key component contributing to strong antioxidant activities, with implications for health and wellness applications (Li et al., 2017).

Antibacterial Efficacy

Research has shown the antibacterial efficacy of this compound against certain strains of E. coli, suggesting potential applications in food safety and microbiology (Biswas & Roymon, 2013).

Analysis in Quince Fruits

Studies on quince fruits have identified this compound as one of the key hydroxycinnamic acids, contributing to the understanding of its nutritional and health-related benefits (Stojanović et al., 2017).

Antitumor Activity in Lung Cancers

Research indicates that this compound derivatives exhibit antitumor activity against lung cancers, particularly through inducing apoptosis, providing insights for cancer treatment and drug development (Peng et al., 2015).

Inhibition of Platelet Activity

This compound demonstrates antiplatelet activity, which is significant for its potential use in preventing vascular diseases and understanding its role in cardiovascular health (Luceri et al., 2007).

Role in Biosynthesis of Rosmarinic Acid

The compound is involved in the biosynthesis of rosmarinic acid, a defense compound in plants. Understanding its biosynthetic pathway is crucial for biotechnological applications (Petersen et al., 2009).

Properties

CAS No.

1108200-72-1

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14?,16?/m1/s1

InChI Key

XWRHBGVVCOSNKO-OPGYGNEESA-N

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O

SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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